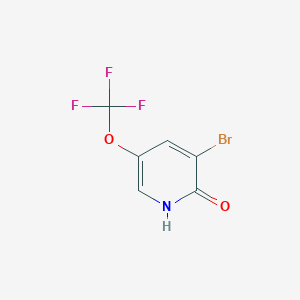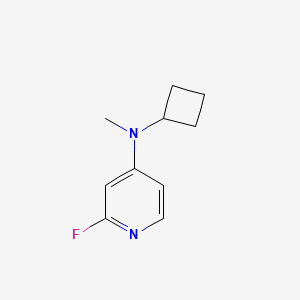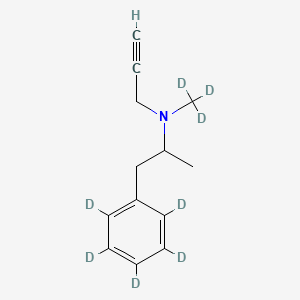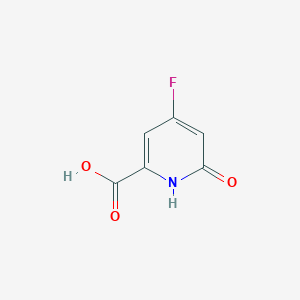
1,2,4-Triazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-6-amine is a nitrogen-containing heterocyclic compound belonging to the triazine family. Triazines are characterized by a six-membered ring structure with three nitrogen atoms. The 1,2,4-triazine isomer has nitrogen atoms at the first, second, and fourth positions of the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
1,2,4-Triazin-6-amine can be synthesized through several methods:
Condensation of 1,2-dicarbonyl compounds with amidrazones: This method involves the reaction of 1,2-dicarbonyl compounds with amidrazones under specific conditions to form the triazine ring.
Bamberger triazine synthesis: This classical method involves the cyclization of appropriate precursors to form the triazine ring.
Industrial production: Industrial methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the synthesis.
Chemical Reactions Analysis
1,2,4-Triazin-6-amine undergoes various chemical reactions, including:
Nucleophilic aromatic substitution: Due to the presence of nitrogen atoms, the compound readily undergoes nucleophilic aromatic substitution reactions.
Inverse electron demand Diels-Alder reaction: This reaction involves the triazine reacting with electron-rich dienophiles to form a bicyclic intermediate, which then extrudes nitrogen gas to form an aromatic ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding amines and other derivatives.
Scientific Research Applications
1,2,4-Triazin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-6-amine involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA interaction: It may interact with DNA, leading to the disruption of DNA replication and transcription processes.
Cell signaling pathways: The compound can modulate various cell signaling pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
1,2,4-Triazin-6-amine can be compared with other triazine derivatives:
This compound stands out due to its unique nitrogen arrangement, which imparts distinct chemical properties and reactivity compared to other triazine isomers.
Properties
Molecular Formula |
C3H4N4 |
|---|---|
Molecular Weight |
96.09 g/mol |
IUPAC Name |
1,2,4-triazin-6-amine |
InChI |
InChI=1S/C3H4N4/c4-3-1-5-2-6-7-3/h1-2H,(H2,4,7) |
InChI Key |
HJIHSNIBZNREGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
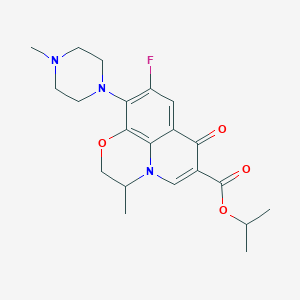
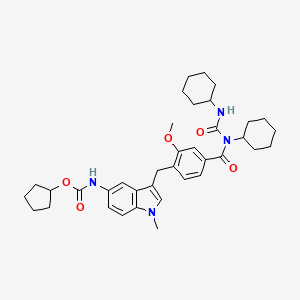
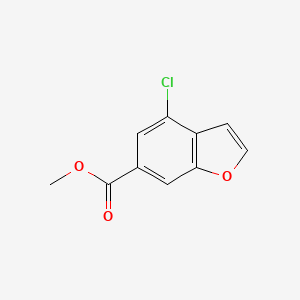
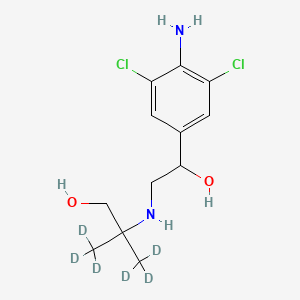
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)

